

Discovery and history of Isocorydine hydrochloride.

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Compound of Interest

Compound Name: *Isocorydine hydrochloride*

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An In-depth Technical Guide on the Discovery and History of **Isocorydine Hydrochloride**

Introduction

Isocorydine is a naturally occurring aporphine alkaloid found in a variety of plant species, including those of the Papaveraceae and Annonaceae families.[1][2][3][4][5][6][7] It has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anticancer, anti-inflammatory, and vasodilatory effects.[3][5][6][8]

Isocorydine hydrochloride is the salt form of the parent compound, often utilized in research and development due to its stability and solubility.[4][9][10] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Isocorydine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

Isocorydine has been isolated from several plant species. It is prominently found in *Dicranostigma leptopodum* (Maxim) Fedde, a plant primarily distributed in the northwest of China.[1][2][4] Additionally, it has been identified in various *Corydalis* species and *Annona squamosa*. [3][11][12][13] The isolation of Isocorydine is typically achieved through chromatographic techniques from the crude extracts of these plants.

Chemical and Physical Properties

Isocorydine hydrochloride is the hydrochloric acid salt of Isocorydine.[9]

- Molecular Formula: $C_{20}H_{24}ClNO_4$ [9]
- Molecular Weight: 377.865 g/mol [9]
- Appearance: Powder[10]
- Melting Point: 215-218 °C (decomposes)[10]

Pharmacological Activities and Mechanism of Action

Isocorydine exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Isocorydine has demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma, lung cancer, and gastric cancer.[1][2][3][4][5][14] Its proposed mechanisms of action in cancer include:

- Induction of G2/M Cell Cycle Arrest and Apoptosis: Isocorydine has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in hepatocellular carcinoma cells. [1][15]
- Inhibition of ERK Signaling Pathways: It can suppress doxorubicin-induced epithelial-mesenchymal transition in hepatocellular carcinoma by inhibiting the ERK signaling pathway. [16]
- Targeting Cancer Stem Cells: Isocorydine has been found to target the drug-resistant cellular side population, or cancer stem cells, by inducing PDCD4-related apoptosis.[4]
- Disruption of Energy Metabolism: In oral squamous carcinoma cells, Isocorydine disrupts energy metabolism and filamentous actin structures.[5]

Anti-inflammatory Activity

Isocorydine has shown potent anti-inflammatory effects, particularly in the context of sepsis. Its mechanism involves the inhibition of the NF- κ B signaling pathway. It has been observed to:

- Inhibit the phosphorylation of I κ B α and NF- κ B p65.[8]
- Decrease the nuclear translocation of NF- κ B p65.[8]
- Upregulate the expression of the Vitamin D receptor (VDR), which can negatively regulate NF- κ B.[8]

Other Pharmacological Activities

- Vasodilatory Effects: Isocorydine induces the relaxation of norepinephrine-precontracted isolated rabbit aortic strips.[3]
- Antiarrhythmic Effects: It has been shown to affect action potentials in isolated canine Purkinje fibers and ventricular muscles.[3]

Quantitative Data

The following tables summarize key quantitative data from various studies on Isocorydine and its derivatives.

Table 1: In Vitro Cytotoxicity of Isocorydine and Its Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
Isocorydine	A549 (Lung)	197.7	[3]
Isocorydine	HepG2 (Liver)	148 μg/ml	[3]
Isocorydine	Huh7 (Liver)	161.3 μg/ml	[3]
Isocorydine	SNU-449 (Liver)	262.2 μg/ml	[3]
Isocorydine	SNU-387 (Liver)	254.1 μg/ml	[3]
8-Amino-isocorydine (Derivative)	SGC7901 (Gastric)	7.53	[2]
8-Amino-isocorydine (Derivative)	HepG2 (Liver)	14.80	[2]
6a,7-dihydrogen- isocorydione (Derivative)	A549 (Lung)	20.42	[2]
6a,7-dihydrogen- isocorydione (Derivative)	SGC7901 (Gastric)	8.59	[2]
6a,7-dihydrogen- isocorydione (Derivative)	HepG2 (Liver)	14.03	[2]
COM33 (Derivative)	HepG2 (Liver)	7.51	[17]
COM33 (Derivative)	HeLa (Cervical)	6.32	[17]

Table 2: In Vivo Efficacy of Isocorydine Derivatives

Compound	Animal Model	Dose	Tumor Inhibition Rate (%)	Reference
8-acetamino-isocorydine (11)	H22-bearing mice	200 mg/kg/d	52.71	[2]
8-acetamino-isocorydine (11)	H22-bearing mice	100 mg/kg/d	53.12	[2]
COM33 (24)	In vivo	100 mg/kg	73.8	[17]

Table 3: Other Pharmacological Activities of Isocorydine

Activity	Model	EC ₅₀ /Concentration	Reference
Vasodilation	Norepinephrine-precontracted isolated rabbit aortic strips	12.6 μ M	[3]
Antiarrhythmic	Isolated canine Purkinje fibers	30 μ M	[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation of Isocorydine from *Dicranostigma leptopodum*

The starting material, Isocorydine, is isolated from *D. leptopodum* (Maxim) Fedde using column chromatography on a silica gel.[2]

High-Speed Counter-Current Chromatography (HSCCC) for Isolation from *Corydalis saxicola*

- Objective: To rapidly isolate alkaloids from the crude extract of *Corydalis saxicola*. [11]
- Method: HSCCC was employed for the separation. [11]

- Solvent Systems:
 - n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01)[[11](#)]
 - n-butanol-ethyl acetate-methanol-water-formic acid (5:5:1:9:0.05)[[11](#)]
- Results: From approximately 300 mg of crude extract, 9.2 mg of Isocorydine was obtained with a purity of 92%.[[11](#)]

Cell Viability Assay

- Cells: Peritoneal macrophages or RAW264.7 cells (1.0×10^5 cells per well) are seeded in 96-well plates.[[8](#)]
- Treatment: After 2 hours, cells are incubated with various concentrations of Isocorydine (e.g., 0, 52, 104, 208, and 416 μM) for specified durations (e.g., 4, 24, or 48 hours).[[8](#)]
- Analysis: Cell viability is assessed using standard methods such as the MTT assay.

Western Blotting

- Cell Seeding: Peritoneal macrophages (1.0×10^6 cells/mL) are seeded in 6-well plates.[[8](#)]
- Treatment: Cells are treated with Isocorydine (e.g., 52.03 μM) for 2 hours, with or without LPS (50 ng/mL).[[8](#)]
- Protein Extraction: Cell proteins are extracted using RIPA buffer with protease inhibitors.[[8](#)]
- Quantification: Protein concentration is determined using a BCA protein assay kit.[[8](#)]
- Analysis: Standard western blotting procedures are followed to detect specific proteins.

Immunofluorescence Assay of NF- κB p65

- Cell Seeding: Peritoneal macrophages (1.0×10^6 cells/mL) are seeded in 24-well plates on coverslips.[[8](#)]
- Treatment: Cells are treated with Isocorydine (52.03 μM) for 2 hours, with or without LPS (50 ng/mL).[[8](#)]

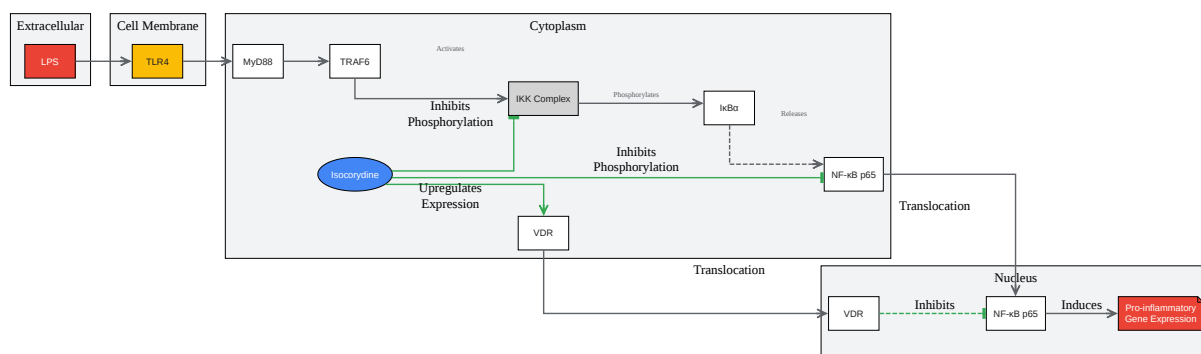
- Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.3% Triton X-100.[8]
- Blocking and Staining: Cells are blocked with 3% BSA and incubated with a primary antibody for NF- κ B p65 overnight at 4°C.[8]
- Analysis: Standard immunofluorescence microscopy is used for visualization.

In Vivo Anti-Sepsis Mouse Model

- Animals: BALB/c mice are used.[8]
- Model Induction: Sepsis is induced by intravenous injection of LPS (30 mg/kg).[8]
- Treatment: Isocorydine (at doses of 1.67, 5, and 15 mg/kg) is administered by intraperitoneal injection at 0 and 2 hours after LPS injection.[8]
- Sample Collection: At 3 hours post-LPS injection, blood, spleen, and lung tissues are collected for analysis of inflammatory markers.[8]

Visualizations

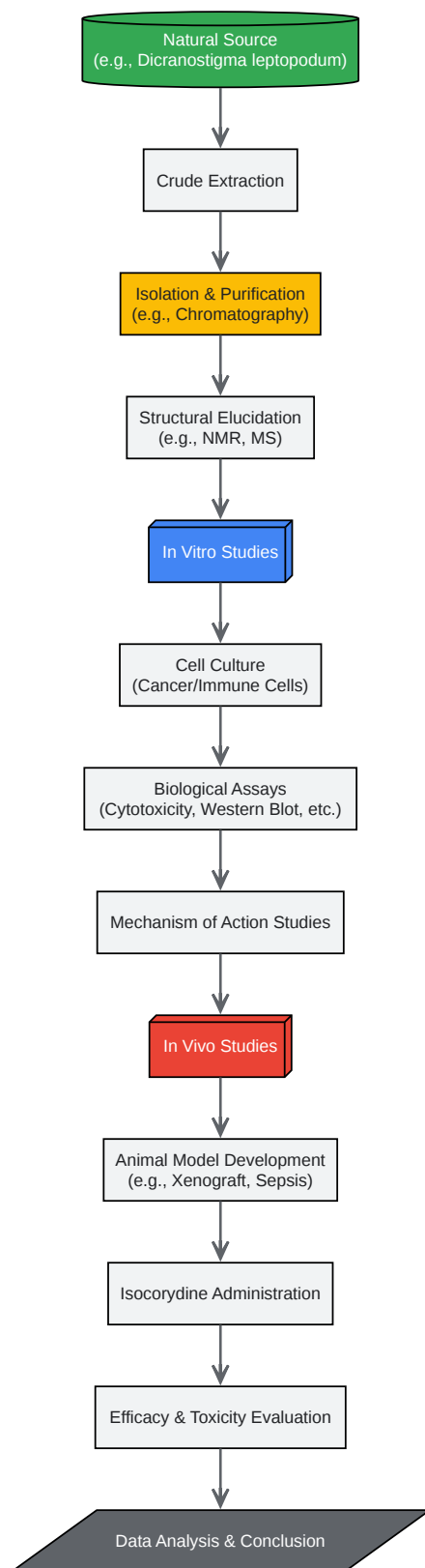
Signaling Pathway of Isocorydine's Anti-inflammatory Action



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Caption: Proposed mechanism of Isocorydine's anti-inflammatory effects.

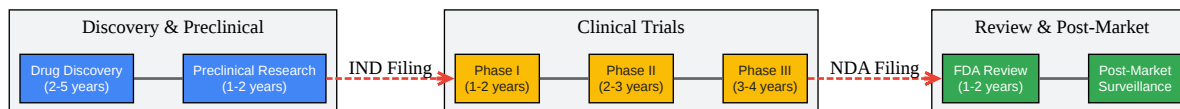
Experimental Workflow for Isocorydine Research



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Caption: A typical experimental workflow for the study of Isocorydine.

Drug Discovery and Development Timeline



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Caption: A generalized timeline of the drug discovery and development process.

Conclusion

Isocorydine hydrochloride continues to be a compound of significant interest due to its multifaceted pharmacological profile. Its discovery from natural sources and subsequent investigation have revealed promising anticancer and anti-inflammatory properties. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals. Further studies, particularly focusing on the synthesis of more potent derivatives and comprehensive preclinical and clinical evaluations, are warranted to fully elucidate the therapeutic potential of Isocorydine and its analogs.

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